molecular formula C15H26N2O4 B1311444 (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1212074-78-6

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1311444
M. Wt: 298.38 g/mol
InChI Key: LEJHMMZZSDZTLY-GFCCVEGCSA-N
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Description

“®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C15H26N2O4 . It is used in scientific research and its unique structure allows for diverse applications, such as drug discovery and synthesis of complex molecules.


Synthesis Analysis

The synthesis of compounds like this often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not provided in the search results.


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes carboxylic acid and piperidine components .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester and its derivatives are synthesized through a series of chemical reactions that yield versatile intermediates for creating a broad range of substituted piperidines, which are key components in many biologically active compounds. For instance, piperidine derivatives were synthesized via the Claisen rearrangement from serine and terminal acetylenes, highlighting the methodology's generality and versatility (Acharya & Clive, 2010; Moskalenko, Boeva, & Boev, 2011). Additionally, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a crucial intermediate in the synthesis of crizotinib, was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's significance in the synthesis of medically relevant molecules (Kong et al., 2016).

Catalysis and Reactions

In a catalytic context, the compound is involved in various chemical reactions, indicating its utility in organic synthesis. For example, carboxylic acids were activated via dialkyl pyrocarbonates in the presence of tertiary amines, showcasing a convenient method for preparing carboxylic acid anhydrides and esters from N-protected amino acids (Pozdnev, 2009). Moreover, the compound served as a scaffold for synthesizing functionalized 2-amino-1,3-selenazole-5-carboxylates, with the pyrrolidin-2-yl, piperidin-2-yl, or piperidin-3-yl substituent at the C-4 atom of the heteroaromatic ring, indicating its role in producing novel heterocyclic compounds (Malinauskienė et al., 2018).

Enantioselective Synthesis and Biological Applications

The compound's derivatives also play a crucial role in enantioselective synthesis and have potential biological applications. For instance, the enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were utilized to prepare biologically active alkaloids in a stereoselective manner, showing the compound's applicability in medicinal chemistry (Passarella et al., 2005). Similarly, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester was identified as a selective activator of the SK1 subtype of human small-conductance Ca2+-activated K+ channels, indicating the compound's potential therapeutic utility (Hougaard et al., 2009).

Future Directions

Pyrrolidine derivatives, like this compound, are widely used in drug discovery . Therefore, future research may focus on exploring the biological activity of this compound and its potential applications in medicine.

properties

IUPAC Name

(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJHMMZZSDZTLY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

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